molecular formula C7H9NO2S B12418621 4-Tolyl-d4-sulfonamide

4-Tolyl-d4-sulfonamide

Cat. No.: B12418621
M. Wt: 175.24 g/mol
InChI Key: LMYRWZFENFIFIT-QFFDRWTDSA-N
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Description

4-Tolyl-d4-sulfonamide, also known as 2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide, is a deuterium-labeled derivative of 4-Tolyl-sulfonamide. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H5D4NO2S, and it has a molecular weight of 175.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tolyl-d4-sulfonamide typically involves the deuteration of 4-Tolyl-sulfonamide. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-Tolyl-d4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tolyl-d4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tolyl-d4-sulfonamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the metabolic pathways and pharmacokinetic profiles of drugs. This effect is primarily due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. Additionally, the compound’s stability and isotopic purity make it a valuable tool in various fields of research .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

175.24 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D

InChI Key

LMYRWZFENFIFIT-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)N)[2H]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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